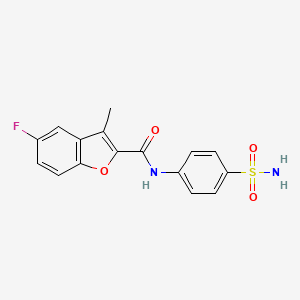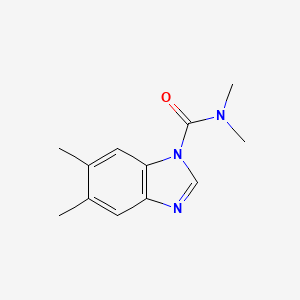![molecular formula C19H17ClF3N5O3S B12133669 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12133669.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its potential biological activities and is often used in medicinal chemistry research
準備方法
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Common reagents used in the synthesis include hydrazine, acetic anhydride, and various chlorinating agents. The reaction conditions usually involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino and sulfanyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar compounds include other triazole derivatives and compounds with similar functional groups. Some examples are:
1,2,4-Triazole: A simpler triazole derivative with various biological activities.
Fluconazole: An antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring and similar functional groups.
Unique Features:
特性
分子式 |
C19H17ClF3N5O3S |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17ClF3N5O3S/c1-30-14-6-3-10(7-15(14)31-2)17-26-27-18(28(17)24)32-9-16(29)25-11-4-5-13(20)12(8-11)19(21,22)23/h3-8H,9,24H2,1-2H3,(H,25,29) |
InChIキー |
PPHSYFRFLFWTLU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Phenylpiperazinyl)ethyl]indolo[2,3-b]quinoxaline](/img/structure/B12133591.png)
![3-(2,4-Dichlorophenyl)-5-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133594.png)
![2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12133602.png)
![N-benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133603.png)
![(5Z)-5-(4-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133611.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133625.png)
![N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B12133627.png)
![2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12133634.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12133638.png)
![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133639.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12133658.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133661.png)

